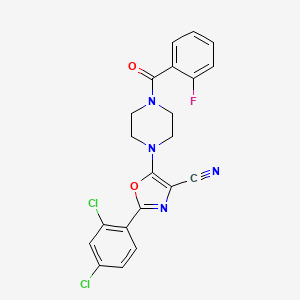

2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Descripción

2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted at positions 2, 4, and 5. The oxazole ring is functionalized with a 2,4-dichlorophenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety at position 6. The piperazine ring is further modified with a 2-fluorobenzoyl group, introducing both lipophilic and electronic effects.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN4O2/c22-13-5-6-14(16(23)11-13)19-26-18(12-25)21(30-19)28-9-7-27(8-10-28)20(29)15-3-1-2-4-17(15)24/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQHNFKXQDLIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, pharmacological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₄Cl₂FN₃O

- Molecular Weight : 352.19 g/mol

- CAS Number : Not specified in the available literature.

Structural Features

The compound features:

- A dichlorophenyl group, which is known for enhancing antimicrobial activity.

- A piperazine moiety, which is commonly associated with various pharmacological effects.

- An oxazole ring that contributes to its stability and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have shown promising results against both bacterial and fungal strains.

| Compound | Activity Type | Results |

|---|---|---|

| 10a | Antibacterial | Very good activity against E. coli |

| 10d | Bactericidal | Effective against S. aureus |

| 11g | Fungicidal | Significant inhibition of Candida spp. |

These findings suggest that the incorporation of the dichlorophenyl and piperazine groups may enhance the compound's effectiveness against various pathogens .

Pharmacological Effects

The pharmacological profile of similar compounds has been explored extensively. The piperazine derivatives often exhibit a range of activities, including:

- Antidepressant : Compounds like Cariprazine (a piperazine derivative) are known for their efficacy in treating mood disorders by acting on dopamine receptors .

- Antipsychotic : The structural similarities with established antipsychotic drugs indicate potential neuroleptic effects .

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Pathways : The oxazole ring may interact with key enzymes in microbial cells, disrupting metabolic processes.

- Receptor Modulation : The piperazine component may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antimicrobial Screening

A systematic screening of various oxazole derivatives revealed that those with a dichlorophenyl group exhibited enhanced antibacterial and antifungal activities compared to their non-substituted counterparts. The study highlighted that the presence of halogen atoms significantly affects the lipophilicity and membrane permeability of these compounds, leading to increased antimicrobial efficacy .

Study 2: Pharmacological Evaluation

In a pharmacological evaluation involving rodent models, a related piperazine derivative demonstrated significant antidepressant-like effects in behavioral assays. The results indicated that the compound could potentially modulate serotonin levels, suggesting a mechanism similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Comparación Con Compuestos Similares

The structural and functional characteristics of 2-(2,4-dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can be contextualized by comparing it to closely related analogs.

Structural Analogues with Fluorophenyl Substitutions

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

- Structural Differences : Replaces the 2,4-dichlorophenyl group at position 2 of the oxazole with a 2-fluorophenyl moiety.

- Impact : The absence of chlorine atoms reduces molecular weight (394.38 g/mol vs. ~438.27 g/mol for the target compound) and lipophilicity. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

- Synthesis : Prepared via piperazine benzoylation and oxazole ring formation, analogous to methods in multi-component reactions (e.g., ).

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile Structural Differences: Features a 4-fluorobenzoyl group on the piperazine and a 4-fluorophenyl group on the oxazole. The 4-fluorophenyl substituent at position 2 reduces steric hindrance compared to the bulkier 2,4-dichlorophenyl group .

Physicochemical and Conformational Comparisons

Key Observations :

- Halogen Effects : The dichlorophenyl group in the target compound increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to fluorophenyl analogs.

- Conformational Flexibility : Piperazine benzoylation in all analogs introduces planar rigidity, but the ortho-fluorine in the target compound’s benzoyl group may induce steric strain, altering piperazine orientation .

Comparison with Heterocyclic Derivatives

- Thiazole-Based Analogues (): Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole exhibit isostructural triclinic packing but differ in core heterocycle (thiazole vs. oxazole).

- Pyrazole Derivatives () : Pesticides such as fipronil () share dichlorophenyl motifs but feature pyrazole cores. The dichlorophenyl group in pesticides enhances stability against degradation, a trait that may extend to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.